molecular formula C18H23N3O3S B14978502 6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

Cat. No.: B14978502
M. Wt: 361.5 g/mol
InChI Key: KORVYILZKPZMPO-UHFFFAOYSA-N
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Description

6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyridazinone intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzylated pyridazinone with sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperidine Derivative Addition: The final step involves the addition of the 3-methylpiperidin-1-yl group through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the benzyl or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or sulfonyl chlorides in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: Shares the piperidine and sulfonyl groups but lacks the pyridazinone core.

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Contains the piperidine moiety but differs in the rest of the structure.

Uniqueness

6-methyl-4-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is unique due to its combination of the pyridazinone core with the piperidine and sulfonyl groups, which may confer distinct biological activities and chemical properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

3-methyl-5-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O3S/c1-13-4-3-9-21(12-13)25(23,24)17-7-5-15(6-8-17)11-16-10-14(2)19-20-18(16)22/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,20,22)

InChI Key

KORVYILZKPZMPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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